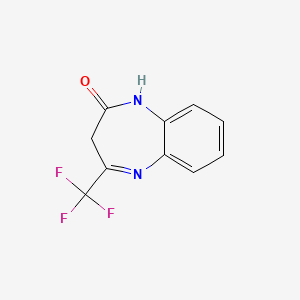

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzodiazepine core structure. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnones under mild conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the benzodiazepine structure .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. The simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts, such as iron fluoride, is one such method . This approach allows for the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has numerous scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical reactions.

4-(Trifluoromethyl)pyrrolidines: Compounds containing the trifluoromethyl group, used in the synthesis of pharmaceuticals.

Uniqueness

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its benzodiazepine core structure combined with the trifluoromethyl group. This combination enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves various chemical pathways that typically utilize precursors with functional groups conducive to forming the benzodiazepine structure. The compound can be synthesized through reactions involving hydrazones derived from 4-(trifluoromethyl)benzohydrazide and appropriate aldehydes or ketones .

Neuropharmacological Effects

Research indicates that compounds within the benzodiazepine class often exhibit significant interactions with GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound has shown potential as a sedative and anxiolytic agent by mimicking GABA's effects, thereby enhancing inhibitory synaptic transmission .

A study employing positron emission tomography (PET) demonstrated that the compound could block neuronal excitability in hippocampal neurons, suggesting its efficacy in modulating synaptic activity .

Antimicrobial Activity

In addition to its neuropharmacological properties, this compound has been evaluated for its antimicrobial potential. It has demonstrated activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for several derivatives have been reported to target pathogens such as Mycobacterium tuberculosis effectively .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of hydrazone derivatives related to 4-(trifluoromethyl)benzohydrazide, several compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivative displayed an MIC of 4 µM against M. tuberculosis .

Case Study 2: Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was assessed using Ellman’s spectrophotometric method. Compounds derived from this benzodiazepine framework showed dual inhibition capabilities with IC_50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . Notably, one derivative exhibited mixed-type inhibition against AChE, highlighting its potential as a therapeutic agent for conditions like Alzheimer’s disease.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen | MIC (µM) |

|---|---|---|

| Hydrazone A | Mycobacterium tuberculosis | 4 |

| Hydrazone B | Staphylococcus aureus | 16 |

| Hydrazone C | Escherichia coli | 32 |

Table 2: Enzyme Inhibition Potency

| Compound Name | AChE IC_50 (µM) | BuChE IC_50 (µM) |

|---|---|---|

| Compound D | 46.8 | 63.6 |

| Compound E | 137.7 | 881.1 |

| Compound F | 100.0 | 50.0 |

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-9(16)15-7-4-2-1-3-6(7)14-8/h1-4H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYUTTGUWVFRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070-87-3 |

Source

|

| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.